2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid
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Overview
Description
2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is a lysine derivative commonly used in peptide synthesis and as a protecting group for amino acids. This compound is known for its role in various biochemical and pharmaceutical applications due to its stability and reactivity.
Mechanism of Action
Target of Action
2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine or its derivatives.
Biochemical Pathways
Alterations in these pathways could lead to downstream effects on cellular functions and processes .
Pharmacokinetics
The presence of the benzyloxy carbonyl group could potentially influence these properties, affecting the compound’s overall pharmacokinetic profile .
Result of Action
Given its structural similarity to lysine, it may influence protein synthesis and metabolism, potentially affecting cellular growth, differentiation, and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, changes in pH could affect the ionization state of the compound, potentially altering its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid typically involves the protection of the amino group of lysine. One common method includes the reaction of lysine with benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out at a pH of 10-11 and a temperature of 20°C for one hour .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in peptide coupling reactions with other amino acids.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Substitution: Nucleophiles such as amines or alcohols.
Coupling Reactions: Reagents like carbodiimides (e.g., DCC) and bases (e.g., DIPEA).
Major Products
Hydrolysis: Lysine and benzyl alcohol.
Substitution: Various substituted lysine derivatives.
Coupling Reactions: Peptides with protected lysine residues.
Scientific Research Applications
2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is widely used in scientific research, including:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- N6-Benzyloxycarbonyl-DL-lysine
- (S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid
- 2-Amino-6-benzyloxycarbonylamino-hexanoic acid tert-butyl ester
Uniqueness
2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is unique due to its specific protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis compared to other protecting groups that may require harsher conditions for removal .
Properties
IUPAC Name |
2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGCFBNYQJDIGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34404-32-5, 25931-47-9 |
Source
|
Record name | NSC203803 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC118116 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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